(7-fluoro-1H-indol-3-yl)methanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “(7-fluoro-1H-indol-3-yl)methanamine” consists of a benzene ring linked to a pyrrole ring, forming the indole structure, with a fluoro group at the 7th position and a methanamine group at the 3rd position .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 164.18 g/mol.Scientific Research Applications
Synthesis and Stereochemistry
Research has focused on the synthesis of chiral (indol-2-yl)methanamines, which are structurally related to tetrahydro-β-carbolines—a class of compounds prevalent in natural products and pharmaceutically active compounds. The synthesis of these compounds in high enantiomeric excess (ee) using amino acid starting materials showcases the interest in exploring the stereochemical properties and protective effects of certain groups like 9-phenyl-9-fluorenyl (Pf), which influences the stereochemical outcome of the synthesis. These studies provide insight into the protective effects and potential pharmaceutical applications of indole derivatives (Lood et al., 2015).
Structural Analysis and DFT Studies
Indole derivatives have been the subject of structural analysis and density functional theory (DFT) studies to understand their properties and potential applications better. Novel indole-based derivatives have been synthesized and characterized, with X-ray diffraction (XRD) and DFT studies providing insights into their bond angles, lengths, and molecular electrostatic potential. These findings suggest applications in fields like nonlinear optical (NLO) properties, indicating the relevance of these compounds in high-tech applications (Tariq et al., 2020).
Medicinal Chemistry and Biological Activities
In medicinal chemistry, indole derivatives have been explored for their potential as anticonvulsant, antimicrobial, anti-inflammatory, and antiproliferative agents. Research into the synthesis and characterization of heterocyclic Schiff bases derived from indole compounds has shown promising results in seizure protection and other biological activities, suggesting their potential in developing new therapeutic agents (Pandey & Srivastava, 2011). Additionally, the exploration of 5-fluoroindole derivatives in the synthesis of various heterocycles has revealed moderate to good antiproliferative activity, further emphasizing the therapeutic potential of these compounds (Narayana et al., 2009).
Organic Synthesis and Catalysis
Research into the synthesis of indole derivatives has led to the development of efficient synthetic methodologies and novel reactions. For instance, the fluoroacetylation of indoles using fluorinated acetic acids to synthesize diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions showcases the versatility of indole chemistry. Such reactions not only expand the toolkit of organic synthesis but also hint at potential applications in designing novel molecules with specific properties (Yao et al., 2016).
Antidepressant Drug Candidates
The design and synthesis of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors underline the application of indole derivatives in developing new antidepressant drugs. These compounds have shown promising results in signal transduction assays and possess high receptor affinity, selectivity, and favorable drug-like properties, underscoring the potential of indole derivatives in pharmacological research (Sniecikowska et al., 2019).
Properties
IUPAC Name |
(7-fluoro-1H-indol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFJOQICBUCVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651646 | |
Record name | 1-(7-Fluoro-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887582-26-5 | |
Record name | 7-Fluoro-1H-indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887582-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(7-Fluoro-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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